molecular formula C14H20N4O2 B5684580 Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone

Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone

Cat. No.: B5684580
M. Wt: 276.33 g/mol
InChI Key: XFWNGRAQEZJWPM-UHFFFAOYSA-N
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Description

Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone is a complex organic compound that features both morpholine and piperazine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activity and versatility in drug design. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is efficient and yields high purity products. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of protective groups and subsequent deprotection steps are common to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function .

Properties

IUPAC Name

morpholin-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(18-9-11-20-12-10-18)17-7-5-16(6-8-17)13-3-1-2-4-15-13/h1-4H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWNGRAQEZJWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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